UNII-836ENR275N

Description

UNII-836ENR275N is a chemical compound with a unique identifier assigned by the Global Substance Registration System (GSRS). For instance, mandates rigorous characterization of compounds, including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm purity and structural integrity. If UNII-836ENR275N is a novel compound, its synthesis would require documentation of reaction conditions (e.g., solvents, catalysts) and validation of stereochemistry via techniques like X-ray crystallography or circular dichroism . For known compounds, comparisons to literature data (e.g., melting points, spectral profiles) would be essential to confirm identity .

Properties

CAS No. |

26194-85-4 |

|---|---|

Molecular Formula |

C11H18ClN |

Molecular Weight |

199.72 g/mol |

IUPAC Name |

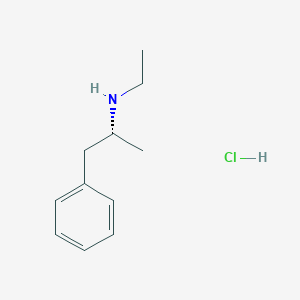

(2R)-N-ethyl-1-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C11H17N.ClH/c1-3-12-10(2)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H/t10-;/m1./s1 |

InChI Key |

HFBTZBOJTFIRAS-HNCPQSOCSA-N |

SMILES |

CCNC(C)CC1=CC=CC=C1.Cl |

Isomeric SMILES |

CCN[C@H](C)CC1=CC=CC=C1.Cl |

Canonical SMILES |

CCNC(C)CC1=CC=CC=C1.Cl |

Other CAS No. |

26194-85-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Etilamfetamine hydrochloride can be synthesized through the reaction of phenethylamine with ethyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of etilamfetamine hydrochloride involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Etilamfetamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding or .

Reduction: Reduction reactions can convert it into .

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

Oxidation: Formation of or .

Reduction: Formation of .

Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

Etilamfetamine hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on biological systems, particularly in neurotransmitter research.

Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Etilamfetamine hydrochloride exerts its effects primarily by interacting with the central nervous system . It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine . This leads to enhanced synaptic transmission and increased neuronal activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

Based on and 15 , comparisons should focus on structurally related compounds (e.g., shared functional groups, metal substitutions) or functionally analogous substances (e.g., similar applications in catalysis or pharmaceuticals). Below is a hypothetical comparison using methodological frameworks from the provided evidence:

Methodological Considerations

- Characterization Standards : As per , all compounds must be validated via ¹H/¹³C NMR, HRMS, and elemental analysis. For stereoisomers, 2D NMR or X-ray data are critical to resolve ambiguities .

- Literature Benchmarking: Known compounds should reference prior studies (e.g., CAS database entries) to avoid redundant synthesis and ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.